1-N-Boc-4-cyano-4-(2-methoxyphenyl)piperidine
Overview
Description
1-N-Boc-4-cyano-4-(2-methoxyphenyl)piperidine is a chemical compound with the molecular formula C18H24N2O3 and a molecular weight of 316.39 g/mol. This compound is known for its unique structure, which includes a piperidine ring, a cyano group, and a methoxyphenyl group, all protected by a tert-butoxycarbonyl (Boc) group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-cyano-4-(2-methoxyphenyl)piperidine as the starting material.
Protection of the Piperidine Nitrogen: The piperidine nitrogen is protected using tert-butyloxycarbonyl chloride (Boc2Cl) in the presence of a base such as triethylamine (Et3N) to form the Boc-protected intermediate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce production costs.
Types of Reactions:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The methoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or other oxidizing agents in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents in anhydrous conditions.
Substitution: Nucleophiles such as halides or alkyl groups in the presence of a base.
Major Products Formed:
Oxidation: Cyano to carboxylic acid derivatives.
Reduction: Cyano to amine derivatives.
Substitution: Various substituted methoxyphenyl derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to understand the role of piperidine derivatives in biological systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-N-Boc-4-cyano-4-(2-methoxyphenyl)piperidine exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group and the methoxyphenyl group play crucial roles in these interactions, influencing the compound's biological activity.
Comparison with Similar Compounds
N-Boc-piperidine-4-carbonitrile: Similar structure but lacks the methoxyphenyl group.
1-Boc-4-cyano-4-(2-methoxyphenyl)piperidine: Similar structure but different protecting groups.
Uniqueness: 1-N-Boc-4-cyano-4-(2-methoxyphenyl)piperidine stands out due to its specific combination of functional groups, which provides unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
tert-butyl 4-cyano-4-(2-methoxyphenyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-17(2,3)23-16(21)20-11-9-18(13-19,10-12-20)14-7-5-6-8-15(14)22-4/h5-8H,9-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUUNYISYGDDPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678171 | |
Record name | tert-Butyl 4-cyano-4-(2-methoxyphenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
553631-31-5 | |
Record name | tert-Butyl 4-cyano-4-(2-methoxyphenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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